

An In-depth Technical Guide to 2-Cyclohexylidenecyclohexan-1-one

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Compound of Interest

Compound Name: 2-Cyclohexylidenecyclohexanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-cyclohexylidenecyclohexan-1-one, a versatile organic compound with significant potential in synthetic chemistry and as a scaffold for the development of novel therapeutic agents. This document details its chemical properties, synthesis, and spectroscopic characterization, and explores the biological activities of its derivatives, offering insights for its application in drug discovery and development.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly known as **2-Cyclohexylidenecyclohexanone** is 2-cyclohexylidenecyclohexan-1-one.[1][2] It is also known by synonyms such as Bicyclohexyliden-2-one and Dianon.[1][2]

This compound is an α,β -unsaturated ketone with a molecular formula of $C_{12}H_{18}O$ and a molecular weight of approximately 178.27 g/mol.[1] Its structure features a cyclohexanone ring with a cyclohexylidene group attached at the α -position. This arrangement of a conjugated enone system within a bicyclic structure is key to its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of 2-Cyclohexylidenecyclohexan-1-one

| Property | Value | Reference |
|-------------------|-----------------------------------|-----------|
| IUPAC Name | 2-cyclohexylidenecyclohexan-1-one | [1][2] |
| Synonyms | Bicyclohexyliden-2-one, Dianon | [1][2] |
| CAS Number | 1011-12-7 | [1] |
| Molecular Formula | C ₁₂ H ₁₈ O | [1] |
| Molecular Weight | 178.27 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |

Synthesis of 2-Cyclohexylidenecyclohexan-1-one

The primary synthetic route to 2-cyclohexylidenecyclohexan-1-one is the self-condensation of cyclohexanone. This reaction, a classic example of an aldol condensation, can be catalyzed by either acids or bases. The reaction proceeds through the formation of an enolate or enol intermediate, which then attacks the carbonyl group of a second cyclohexanone molecule. The resulting aldol addition product readily undergoes dehydration to yield the α,β -unsaturated ketone.

It is important to note that the self-condensation of cyclohexanone typically yields a mixture of two isomers: the exocyclic α,β -unsaturated ketone, 2-cyclohexylidenecyclohexan-1-one, and the endocyclic isomer, 2-(1-cyclohexen-1-yl)cyclohexanone. The ratio of these products can be influenced by the reaction conditions, including the choice of catalyst and temperature. Under certain acidic conditions, 2-(1-cyclohexen-1-yl)cyclohexanone can be the major product.[3]

Experimental Protocol: Base-Catalyzed Self-Condensation of Cyclohexanone

While a highly specific protocol for the exclusive synthesis of 2-cyclohexylidenecyclohexan-1-one is not readily available in the reviewed literature, a general procedure for the self-condensation of cyclohexanone is as follows:

Materials:

- Cyclohexanone
- Sodium hydroxide (or other suitable base)
- Ethanol (or other suitable solvent)
- Diethyl ether (for extraction)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (for drying)
- Hydrochloric acid (for neutralization)

Procedure:

- A solution of sodium hydroxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Cyclohexanone is added dropwise to the basic solution with constant stirring.
- The reaction mixture is then heated to reflux for a specified period to drive the condensation and dehydration steps.
- After cooling to room temperature, the mixture is neutralized with dilute hydrochloric acid.
- The product is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the crude product mixture.
- Purification of 2-cyclohexylidenecyclohexan-1-one from its isomer and other byproducts can be achieved by fractional distillation or column chromatography.

Note: The specific quantities of reagents, reaction time, and temperature should be optimized to maximize the yield of the desired exocyclic isomer.

Spectroscopic Characterization

The structural elucidation of 2-cyclohexylidenecyclohexan-1-one is accomplished through various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of 2-cyclohexylidenecyclohexan-1-one provides crucial information about its molecular weight and fragmentation pattern. The NIST WebBook of Chemistry provides a reference mass spectrum for this compound.^[4]

Table 2: Key Mass Spectrometry Data for 2-Cyclohexylidenecyclohexan-1-one

| m/z (Relative Intensity) | Interpretation |
|--|----------------|
| 178 (M+) | Molecular Ion |
| ... | ... |
| (A detailed fragmentation analysis would be included here based on the spectrum) | |

Infrared (IR) Spectroscopy

The FTIR spectrum of 2-cyclohexylidenecyclohexan-1-one is expected to show characteristic absorption bands for the α,β -unsaturated ketone functionality.

Table 3: Expected FTIR Absorption Bands for 2-Cyclohexylidenecyclohexan-1-one

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|----------------|-------------------|
| ~1670-1690 | C=O stretch | Conjugated Ketone |
| ~1600-1650 | C=C stretch | Alkene |
| ~2850-2960 | C-H stretch | Aliphatic |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution NMR data for pure 2-cyclohexylidenecyclohexan-1-one is not readily available in the compiled search results, the expected chemical shifts for the protons (¹H

NMR) and carbons (^{13}C NMR) can be predicted based on the structure and data from similar compounds. The spectra of various diarylidene and other substituted cyclohexanone derivatives have been reported, providing a basis for interpretation.[1]

Table 4: Predicted ^1H and ^{13}C NMR Chemical Shifts for 2-Cyclohexylidenecyclohexan-1-one

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---------------------|--------------------------------|--|--|
| ^1H NMR | | | |
| Vinylic H | ~5.8-6.5 | m | |
| Allylic H | ~2.2-2.8 | m | Protons adjacent to the double bond and carbonyl group |
| Aliphatic H | ~1.5-2.2 | m | Other cyclohexyl protons |
| ^{13}C NMR | | | |
| C=O | ~190-200 | Carbonyl carbon | |
| Vinylic C | ~120-150 | Carbons of the C=C double bond | |
| Aliphatic C | ~20-40 | Other sp^3 hybridized carbons | |

Applications in Drug Development: A Focus on Derivatives

While direct biological activity data for 2-cyclohexylidenecyclohexan-1-one is limited, its core structure serves as a valuable scaffold for the synthesis of derivatives with significant therapeutic potential. Much of the research in this area has focused on 2,6-bis(benzylidene)cyclohexanone derivatives, which have demonstrated a range of biological activities.

Cytotoxic and Anti-Cancer Activity

Several studies have highlighted the potential of cyclohexanone derivatives as anti-cancer agents. For instance, certain 1,3-cyclohexanone derivatives have been shown to exhibit significant cytotoxic effects against cancer cell lines, such as MDA-MB-468.[5] These compounds can induce apoptosis through the upregulation of pro-apoptotic markers like caspases 3, 7, 8, and 9, and the downregulation of anti-apoptotic proteins such as BCL-2.[5]

Furthermore, specific derivatives, namely 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) and 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91), have been identified as catalytic inhibitors of topoisomerase I.[6] These compounds have shown selective growth inhibition of tamoxifen-resistant MCF-7 breast cancer cells, suggesting a potential therapeutic avenue for overcoming drug resistance.[6]

The proposed mechanism of action for some of these cytotoxic derivatives involves the induction of S-phase selective DNA damage, a cellular response similar to that of the known topoisomerase I poison, camptothecin.[6]

Anti-Inflammatory Activity

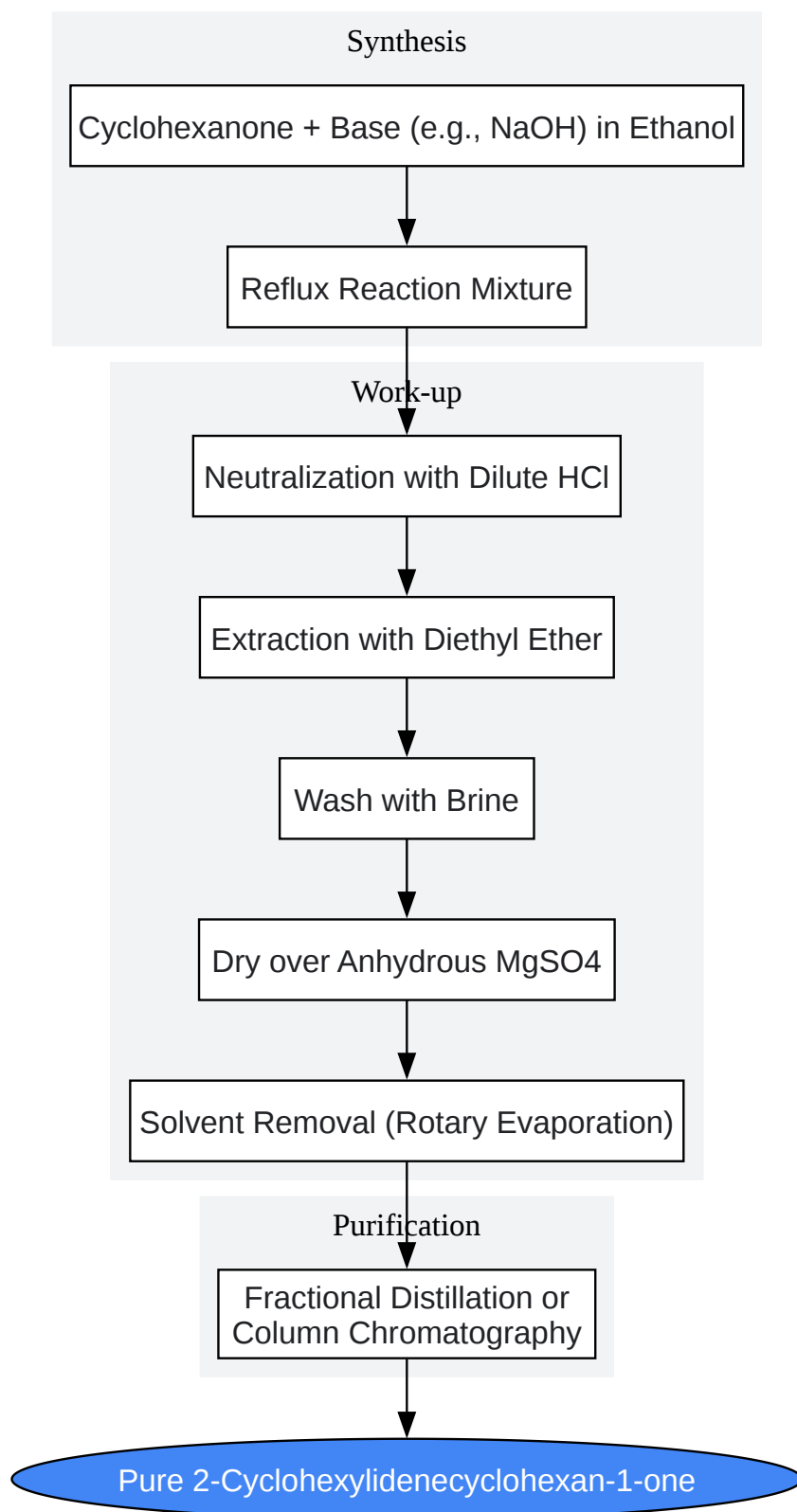
Derivatives of 2-cyclohexylidenecyclohexan-1-one have also been investigated for their anti-inflammatory properties. Diarylidenecyclohexanone derivatives have been synthesized and shown to be potent inhibitors of prostaglandin E2 (PGE2) and 5-lipoxygenase (5-LOX), key mediators of the inflammatory response.[1] The anti-inflammatory potential of aryl-cyclohexanone derivatives has been demonstrated in vivo in models of acute lung injury.[7]

Signaling Pathways

The biological effects of cyclohexanone derivatives are often mediated through their interaction with key cellular signaling pathways. One such pathway is the RhoA/ROCK1/PTEN/PI3K/Akt pathway. A cyclohexene derivative, MC-3129, has been shown to exhibit antileukemic activity by interrupting this signaling cascade, leading to the mitochondrial translocation of cofilin and subsequent apoptosis. This highlights the potential of the cyclohexanone scaffold to be modified to target specific components of signaling pathways implicated in cancer and other diseases.

Logical and Experimental Workflow Diagrams

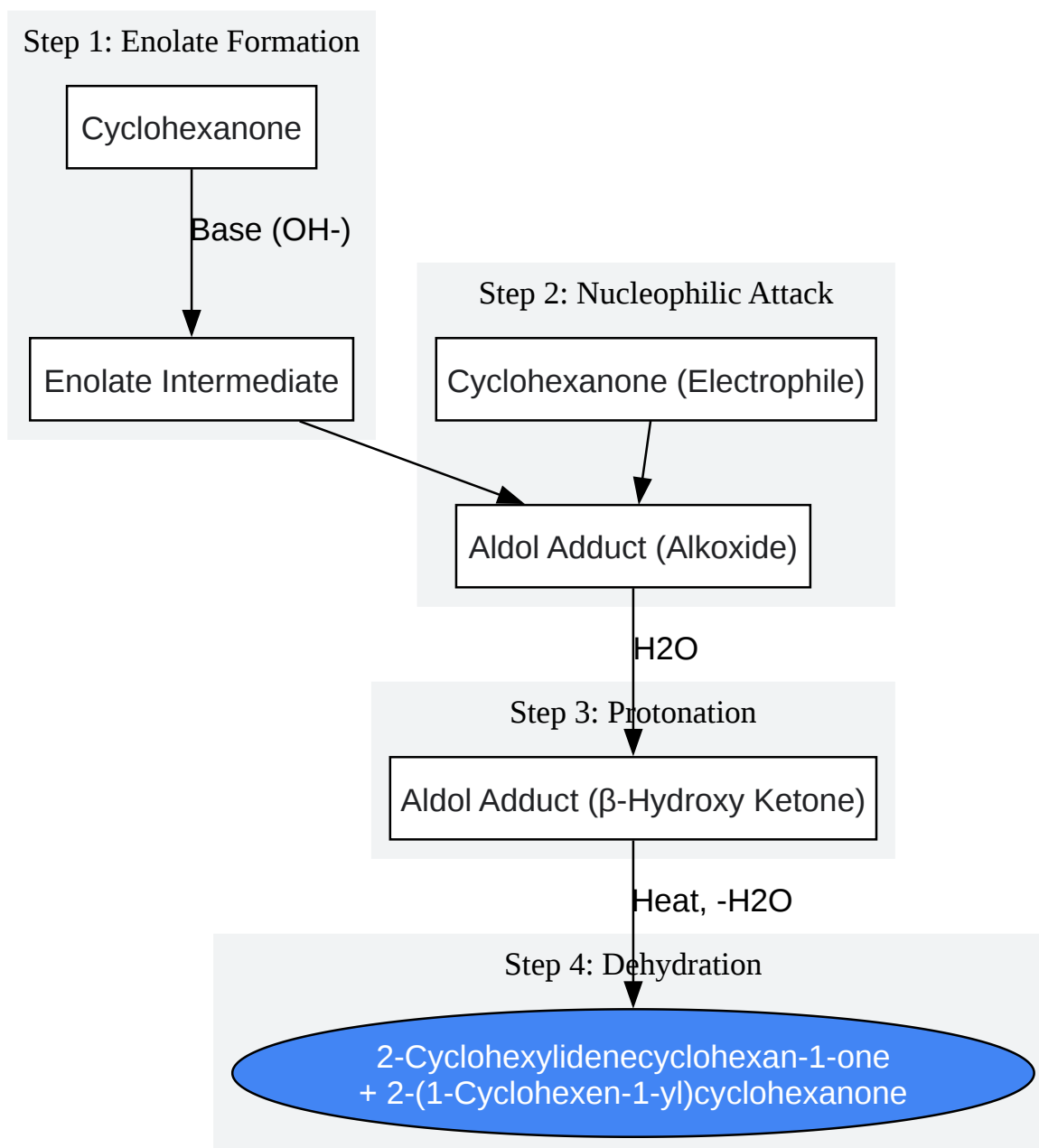
Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of 2-cyclohexylidenecyclohexan-1-one.

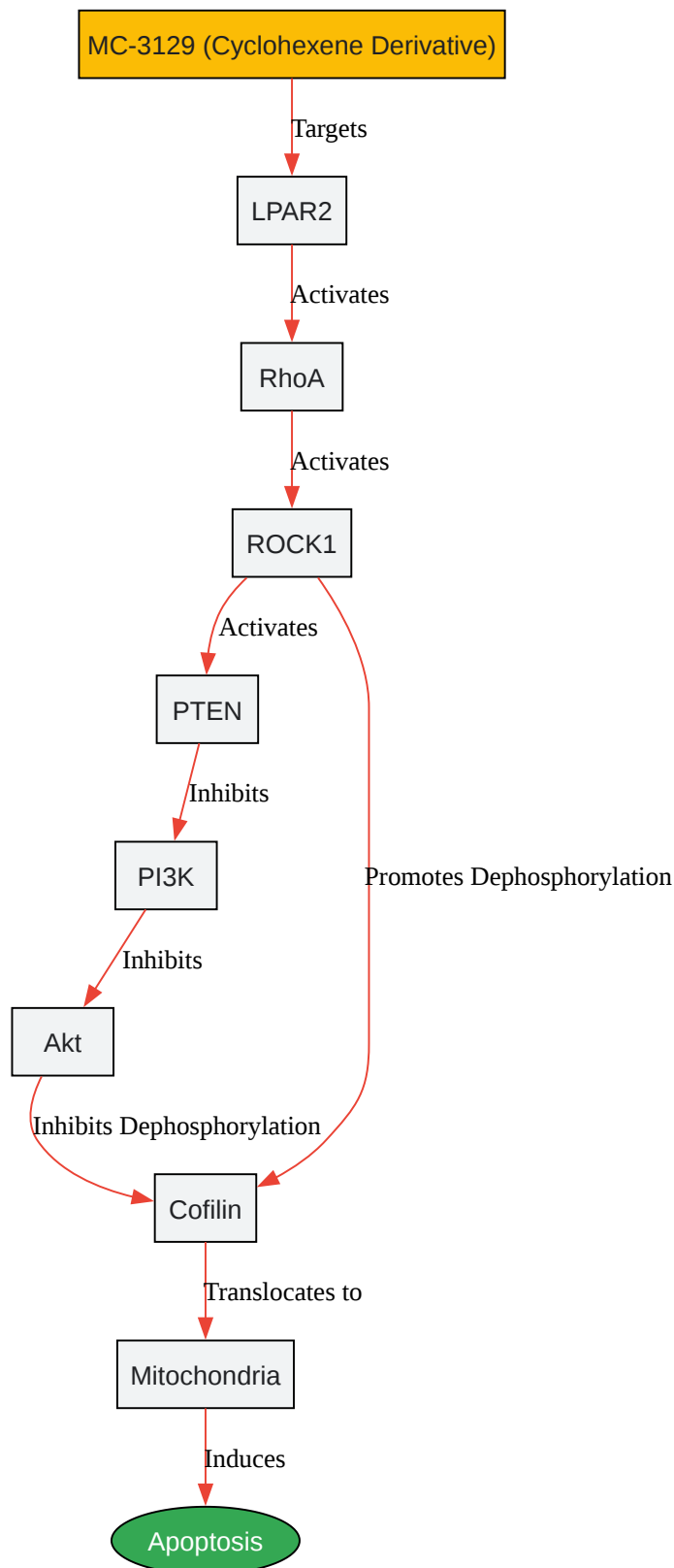
Aldol Condensation Mechanism



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Caption: Mechanism of the base-catalyzed self-condensation of cyclohexanone.

Signaling Pathway of a Cyclohexene Derivative



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Caption: Proposed signaling pathway for the antileukemic activity of the cyclohexene derivative MC-3129.

Conclusion

2-Cyclohexylidenecyclohexan-1-one is a readily accessible compound through the self-condensation of cyclohexanone. While its direct biological applications are not extensively documented, its chemical structure represents a valuable and versatile scaffold. The demonstrated potent cytotoxic and anti-inflammatory activities of its derivatives, particularly the 2,6-bis(benzylidene)cyclohexanones, underscore the potential of this chemical class in drug discovery. The ability of these compounds to modulate key signaling pathways involved in cancer and inflammation provides a strong rationale for further investigation and development of novel therapeutics based on the 2-cyclohexylidenecyclohexan-1-one core. Future research should focus on the targeted synthesis of derivatives with improved potency and selectivity, as well as a more in-depth elucidation of their mechanisms of action at the molecular level.

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